molecular formula C17H19BFNO3 B8161207 2-(3-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-(3-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B8161207
M. Wt: 315.1 g/mol
InChI Key: BHDBVLZXTIHJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group and a dioxaborolan group attached to a pyridine ring. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

  • Formation of the Fluorophenoxy Intermediate: : The initial step involves the preparation of the 3-fluorophenoxy intermediate. This can be achieved through the nucleophilic substitution reaction of 3-fluorophenol with an appropriate halide, such as bromobenzene, in the presence of a base like potassium carbonate.

  • Coupling with Pyridine Derivative: : The next step involves the coupling of the 3-fluorophenoxy intermediate with a pyridine derivative. This can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyridine derivative is typically a boronic acid or boronate ester.

  • Formation of the Dioxaborolan Group: : The final step involves the introduction of the dioxaborolan group. This can be achieved through the reaction of the pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.

  • Reduction: : Reduction reactions can be performed on the pyridine ring or the fluorophenoxy group, leading to the formation of reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles can be used under appropriate conditions, such as the presence of a base or acid catalyst.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Reduced derivatives of the pyridine ring or fluorophenoxy group.

    Substitution: Substituted derivatives at the fluorophenoxy group or pyridine ring.

Scientific Research Applications

2-(3-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.

  • Industry: : The compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets and pathways. The fluorophenoxy group can interact with various biological targets, such as enzymes and receptors, while the dioxaborolan group can participate in boron-mediated reactions. These interactions can lead to the modulation of biological pathways, making the compound a valuable tool in the study of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(3-Bromophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a bromine atom instead of a fluorine atom.

    2-(3-Iodophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 2-(3-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its chlorine, bromine, and iodine counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(3-fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BFNO3/c1-16(2)17(3,4)23-18(22-16)12-8-9-15(20-11-12)21-14-7-5-6-13(19)10-14/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDBVLZXTIHJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.